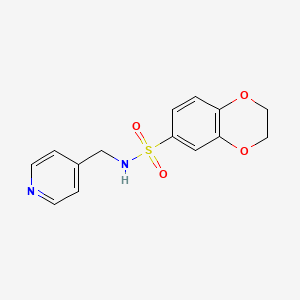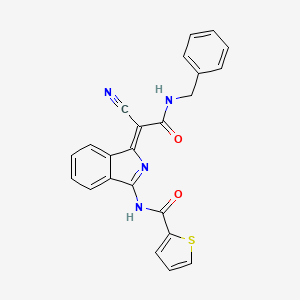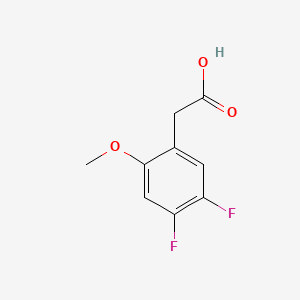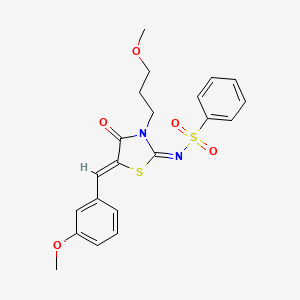
4-联苯基溴化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
科学研究应用
4-Biphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
安全和危害
作用机制
Target of Action
4-Biphenylmagnesium bromide, also known as Magnesium, 4-biphenylylbromo-, is an organometallic compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of the biphenyl group .
Mode of Action
The compound acts as a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. They can react with a variety of electrophiles to form new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
As a Grignard reagent, 4-Biphenylmagnesium bromide is involved in the Grignard reaction . This reaction is a key step in many biochemical pathways, particularly in the synthesis of alcohols, acids, and ketones . The downstream effects of these reactions can lead to the production of a variety of complex organic molecules .
Pharmacokinetics
Like all grignard reagents, it is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity .
Result of Action
The result of the action of 4-Biphenylmagnesium bromide is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those with complex structures . The exact molecular and cellular effects of the compound’s action would depend on the specific reactions it is used in .
Action Environment
The action of 4-Biphenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the efficacy and selectivity of the reactions it is involved in .
准备方法
4-Biphenylmagnesium bromide is usually prepared through the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in an anhydrous solvent. The typical synthetic route is as follows:
Reaction of 4-bromobiphenyl with magnesium:
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
4-Biphenylmagnesium bromide undergoes various types of chemical reactions, primarily due to its nature as a Grignard reagent:
-
Nucleophilic Addition
Reagents: Aldehydes, ketones
Conditions: Typically carried out in anhydrous conditions
Products: Secondary or tertiary alcohols
-
Substitution Reactions
Reagents: Halides, epoxides
Conditions: Anhydrous conditions, often with a catalyst
Products: Substituted biphenyl derivatives
-
Coupling Reactions
Reagents: Various electrophiles
Conditions: Anhydrous conditions
Products: Coupled biphenyl products
These reactions are facilitated by the strong nucleophilicity of the carbon-magnesium bond in 4-biphenylmagnesium bromide .
相似化合物的比较
4-Biphenylmagnesium bromide can be compared with other Grignard reagents such as:
Phenylmagnesium bromide: Similar reactivity but lacks the biphenyl structure.
2-Biphenylmagnesium bromide: Similar structure but with the magnesium bromide attached at a different position on the biphenyl ring.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group, which alters its reactivity and applications.
The uniqueness of 4-biphenylmagnesium bromide lies in its biphenyl structure, which imparts specific reactivity and properties that are valuable in certain synthetic applications.
属性
CAS 编号 |
3315-91-1 |
|---|---|
分子式 |
C12H9BrMg |
分子量 |
257.41 g/mol |
IUPAC 名称 |
magnesium;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI 键 |
JWQLJPBJNSPKSG-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
![1-[(4-Chlorophenyl)methyl]-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2860849.png)


![Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2860855.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2860863.png)



